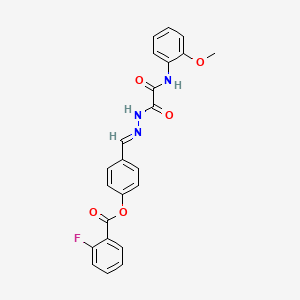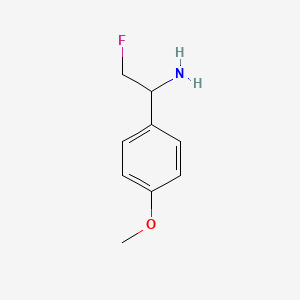![molecular formula C25H21NO6 B12050115 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid](/img/structure/B12050115.png)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(苯并[d][1,3]二氧杂环戊烯-5-基)丙酸是一种复杂的有机化合物,以其独特的结构特性而闻名。它经常用于有机化学和生物化学领域,用于各种应用,包括肽合成和作为氨基酸的保护基团。
准备方法
合成路线和反应条件
(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(苯并[d][1,3]二氧杂环戊烯-5-基)丙酸的合成通常涉及使用芴甲氧羰基 (Fmoc) 基团保护氨基酸。该过程通常包括以下步骤:
Fmoc 保护: 氨基酸与芴甲氧羰基氯 (Fmoc-Cl) 在碱(如碳酸钠)存在下反应,形成 Fmoc 保护的氨基酸。
偶联反应: 然后将 Fmoc 保护的氨基酸与所需的苯并[d][1,3]二氧杂环戊烯-5-基化合物偶联,使用偶联试剂如二环己基碳二亚胺 (DCC) 或 N,N'-二异丙基碳二亚胺 (DIC)。
脱保护: 可以使用碱(如哌啶)去除 Fmoc 基团,生成最终产物。
工业生产方法
这种化合物的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件,以确保高产率和纯度。自动肽合成仪通常用于简化生产过程。
化学反应分析
反应类型
(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(苯并[d][1,3]二氧杂环戊烯-5-基)丙酸会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4))进行。
取代: 亲核取代反应可以在羰基碳上发生,通常使用亲核试剂(如胺或醇)。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 干醚中的氢化铝锂。
取代: 在碱(如三乙胺)存在下的胺等亲核试剂。
主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成取代的酰胺或酯。
科学研究应用
(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(苯并[d][1,3]二氧杂环戊烯-5-基)丙酸在科学研究中有多种应用:
化学: 在肽合成中用作保护基团,以防止氨基处发生不需要的反应。
生物学: 用于研究蛋白质-蛋白质相互作用和酶机制。
医学: 正在研究其在药物递送系统中的潜在用途以及作为药物化合物的构建块。
工业: 用于合成复杂的天然产物和材料科学。
作用机制
(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(苯并[d][1,3]二氧杂环戊烯-5-基)丙酸的作用机制与其作为保护基团的作用有关。Fmoc 基团在肽合成过程中保护氨基酸的氨基,防止发生不需要的副反应。Fmoc 基团可以在碱性条件下选择性去除,从而允许氨基酸依次添加以形成肽。
相似化合物的比较
类似化合物
- (9H-芴-9-基)甲氧羰基-L-丙氨酸 (Fmoc-Ala-OH)
- (9H-芴-9-基)甲氧羰基-L-亮氨酸 (Fmoc-Leu-OH)
- (9H-芴-9-基)甲氧羰基-L-异亮氨酸 (Fmoc-Ile-OH)
- (9H-芴-9-基)甲氧羰基-L-缬氨酸 (Fmoc-Val-OH)
独特性
(S)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(苯并[d][1,3]二氧杂环戊烯-5-基)丙酸的独特性在于苯并[d][1,3]二氧杂环戊烯-5-基的存在,它赋予了特定的化学性质和反应性。这使得它在复杂肽和蛋白质的合成中特别有用。
属性
分子式 |
C25H21NO6 |
|---|---|
分子量 |
431.4 g/mol |
IUPAC 名称 |
(2S)-3-(1,3-benzodioxol-5-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21NO6/c27-24(28)21(11-15-9-10-22-23(12-15)32-14-31-22)26-25(29)30-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20-21H,11,13-14H2,(H,26,29)(H,27,28)/t21-/m0/s1 |
InChI 键 |
DBRIPJFWEWCYMW-NRFANRHFSA-N |
手性 SMILES |
C1OC2=C(O1)C=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4Z)-4-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12050072.png)
![5-(2-methoxyphenyl)-4-{[(E)-phenylmethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12050080.png)





![4-[(E)-2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethenyl]phenyl propanoate](/img/structure/B12050092.png)
![4-((4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile](/img/structure/B12050095.png)
![2-hydroxy-1-methyl-4-oxo-N'-[(E)-pyridin-2-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12050098.png)
![6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050111.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{3-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12050120.png)
